This compound belongs to the class of tetrahydropyrazolo[1,5-a]pyrazines, which are heterocyclic compounds characterized by their fused pyrazole rings. Its IUPAC name is (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol. Sources indicate that it has been studied for its potential interactions with biological targets such as σ-receptors and its role in modulating various biochemical pathways .
The synthesis of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-YL)methanol can be achieved through several methods:
The molecular structure of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-YL)methanol features:
The compound participates in various chemical reactions:
The mechanism of action for (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-YL)methanol involves:
Data suggest that these interactions can lead to significant biological effects depending on the target involved.
Key physical and chemical properties include:
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-YL)methanol has several scientific applications:
The pyrazolo[1,5-a]pyrazine scaffold represents a bicyclic heteroaromatic system where a pyrazole ring is fused with a tetrahydropyrazine moiety. This core structure features two nitrogen atoms within the pyrazole component (positions 1 and 2) and two additional nitrogen atoms in the partially saturated pyrazine ring (positions 5 and 8), creating a versatile pharmacophore. The specific derivative (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (CAS 623565-69-5) incorporates a hydroxymethyl group (–CH₂OH) at the C2 position of the pyrazole ring, yielding the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol [4] [5]. This functionalization enhances the molecule's potential for drug discovery through two critical mechanisms:
Table 1: Key Derivatives of the Pyrazolo[1,5-a]pyrazine Scaffold
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | 623565-69-5 | C₇H₁₁N₃O | 153.18 | C2-hydroxymethyl; unsaturated pyrazole ring |
Hydrochloride salt of above | 2208786-27-8 | C₇H₁₂ClN₃O | 189.64 | Salt form; enhances crystallinity/solubility |
(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | 2680536-07-4 | C₈H₁₃N₃O | 167.21 | N5-methylation; increased steric bulk |
Derivatives like the 5-methyl variant (CAS 2680536-07-4) demonstrate how N-alkylation tunes electronic properties and steric occupancy, potentially optimizing target engagement. The scaffold’s prevalence in kinase inhibitors (e.g., ALK and JAK inhibitors) stems from its ability to mimic purine interactions, while its GPCR activity arises from reversible binding to allosteric sites [3] [6].
Tetrahydropyrazolo[1,5-a]pyrazine derivatives emerged prominently in the early 2000s as medicinal chemists sought rigid yet semi-saturated frameworks to replace flat aromatic systems. The synthesis of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (first reported under CAS 623565-69-5) marked a strategic advancement due to its efficient, scalable routes involving:
Table 2: Commercial Availability and Research Specifications
Supplier | CAS Number | Purity | Storage Conditions | Primary Application |
---|---|---|---|---|
MuseChem | 623565-69-5 | ≥95% | Not specified | Kinase inhibitor prototyping |
Fluorochem | 623565-69-5 | 97% | Ambient, sealed | High-throughput screening |
BLD Pharm | 2208786-27-8 | Not specified | Cold-chain transport | Salt form optimization |
BLD Pharm | 2680536-07-4 | Not specified | Cold-chain transport | N-alkylated analog synthesis |
The scaffold’s diversification accelerated post-2010 with derivatives like the 5-methyl analog (CAS 2680536-07-4), designed to probe steric effects on target selectivity. Current applications span fragment-based drug discovery (utilizing its moderate size, MW 153–167 g/mol) and bioisosteric replacement of imidazopyridines [3] [7]. Its adoption in commercial libraries (e.g., Fluorochem, MuseChem) underscores its value in hit-to-lead campaigns targeting oncology and CNS disorders [4] [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8